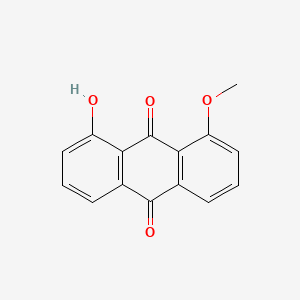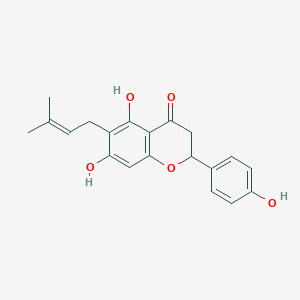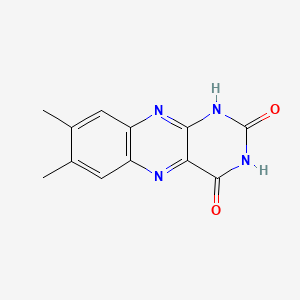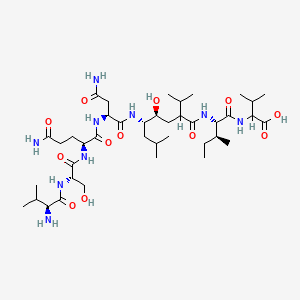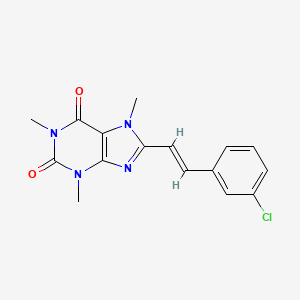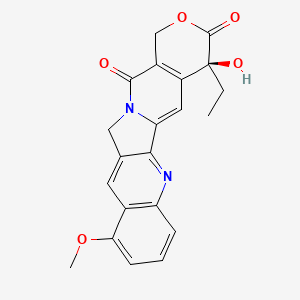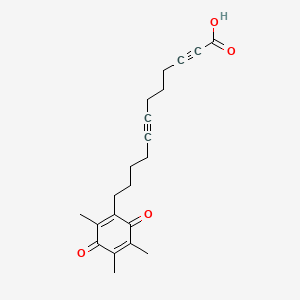
アカルボース
説明
Acarbose is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines. It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase - which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars. By inhibiting the activity of these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels. Acarbose is therefore used in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes. Acarbose is one of only two approved alpha-glucosidase inhibitors (the other being [miglitol]), receiving its first FDA approval in 1995 under the brand name Precose (since discontinued). This class of antidiabetic therapy is not widely used due to their relatively modest impact on A1c, their requirement for thrice-daily dosing, and the potential for significant gastrointestinal adverse effects.
Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.
Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.
An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.
作用機序
Target of Action
Acarbose is a complex oligosaccharide that primarily targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . These enzymes include both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, such as intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes play a crucial role in the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .
Mode of Action
Acarbose acts as a competitive inhibitor of these enzymes . It mimics the transition state of the substrate with its amine linkage, thereby locking up the enzymes . By inhibiting the activity of these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This results in a decrease in blood sugar levels, particularly after meals .
Biochemical Pathways
The biochemical pathway of acarbose involves the inhibition of alpha-glucosidase enzymes found in the brush border of gut epithelium . This inhibition alters the intestinal absorption of carbohydrates by preventing their conversion into simple sugars (monosaccharides), thus decreasing the bioavailability of carbohydrates in the body and significantly lowering blood glucose levels .
Pharmacokinetics
Acarbose has extremely low bioavailability . In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours . Instead, this amount is rapidly secreted via the kidneys .
Result of Action
The molecular and cellular effects of acarbose’s action primarily involve the reduction of postprandial hyperglycemia. By inhibiting the breakdown and absorption of complex carbohydrates in the intestines, acarbose reduces the postprandial increase in blood glucose and insulin levels . This leads to better glycemic control in patients with type 2 diabetes . Additionally, acarbose has been found to have beneficial effects on reducing inflammation and increasing adiponectin .
Action Environment
The action, efficacy, and stability of acarbose can be influenced by environmental factors, particularly the gut microbiome. The gut microbiome can affect the bioavailability and metabolism of acarbose, leading to variations in treatment outcomes . For example, certain gut bacteria have been found to degrade acarbose, which could compromise the efficacy of acarbose treatment in many patients . Furthermore, the effect of acarbose on the gut community structure and increase in beneficial short-chain fatty acid output has been found to be diet-dependent .
科学的研究の応用
糖尿病の治療
アカルボースは、II型糖尿病の治療におけるα-グルコシダーゼ阻害剤としての役割で広く知られています。 アカルボースは、デンプンとショ糖の分解を阻害することで作用し、消化管におけるグルコースとフルクトースの吸収を遅らせ、食後血糖値の制御に役立ちます .
体重管理
非糖尿病の肥満または過体重の個人において、アカルボースは体重管理における有効性について研究されています。 アカルボースは、炭水化物の吸収を遅らせることで、体重減少に役立つ可能性があります .
カンジダ症の軽減
アカルボースは、栄養分の獲得、付着、免疫回避、および抗真菌剤耐性に寄与するカンジダ経路を標的とすることで、カンジダ症の軽減に潜在的な用途があります .
バイオテクノロジーと分子生物学
アカルボースのバイオテクノロジーによる生産には、複雑な生合成経路が関与します。 これらの経路を理解することで、生産方法と収率を向上させることができ、これはアカルボースの工業生産にとって非常に重要です .
合成生物学
合成生物学において、アカルボースのα-グルコシダーゼに対する強い親和性は、生物学的システム内の炭水化物エンティティを調節するための独自の利点を提供し、これはさまざまな医療用途に活用できます .
供給バッチ発酵の強化
アカルボースの生産は、遺伝子工学と供給バッチ発酵技術によって強化できます。これは、アカルボースの工業生産において、Actinoplanes sp. SE50/110などの株が利用されている場合に重要です .
抗糖尿病薬の生合成
生化学分析
Biochemical Properties
Acarbose acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . By inhibiting these enzymes, acarbose limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Cellular Effects
Acarbose has been shown to have a favorable impact on an array of surrogate markers of cardiovascular disease . It has also been found to reduce serum levels of triglycerides and total cholesterol . No significant effects were observed on low-density lipoprotein or high-density lipoprotein levels .
Molecular Mechanism
Acarbose competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels
特性
IUPAC Name |
5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXOAAUWZOOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860696 | |
| Record name | 4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus. | |
| Details | PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006) | |
| Record name | Acarbose | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous powder, White to off-white powder | |
CAS No. |
56180-94-0 | |
| Record name | Acarbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acarbose | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
